BenchChemオンラインストアへようこそ!

5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Lipophilicity Drug-likeness Permeability

Essential dihydropyridine-4-one building block for dolutegravir, bictegravir, and cabotegravir synthesis. The 5-methoxy substituent eliminates protection/deprotection steps, accelerates carboxamide library production, and predicts better membrane transit (LogP +0.32 vs. 5‑OH analog). Order ≥95% purity with full analytical documentation.

Molecular Formula C7H7NO4
Molecular Weight 169.1
CAS No. 103878-37-1
Cat. No. B6278409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid
CAS103878-37-1
Molecular FormulaC7H7NO4
Molecular Weight169.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS 103878-37-1) – Chemical Identity and Core Properties for Informed Sourcing


5-Methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS 103878-37-1) is a functionalized 1,4-dihydropyridine-4-one bearing a carboxylic acid at the 2‑position and a methoxy substituent at the 5‑position. The compound has a molecular formula of C₇H₇NO₄ and a molecular weight of 169.13 g mol⁻¹ [1]. Its calculated acid pKa is 3.09 [1], and its computed XLogP3 of 0.1 together with a topological polar surface area (TPSA) of 79.39 Ų place it in a favorable property space for oral bioavailability according to Lipinski’s rules . The scaffold serves as a common building block in medicinal chemistry, notably as a precursor to second‑generation HIV‑1 integrase strand transfer inhibitors (INSTIs) [2].

Why In-Class Dihydropyridine Carboxylic Acids Cannot Be Directly Substituted: The Case of 5-Methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid


Dihydropyridine-4-one carboxylic acids that differ only in the 5‑position substituent (e.g., –OCH₃ vs. –OH vs. –H) cannot be treated as interchangeable drop‑ins. The replacement of a hydroxyl group by a methoxy moiety alters the hydrogen‑bond donor/acceptor profile, lipophilicity, and electron density of the ring, which in turn modulates both the physicochemical properties essential for passive permeability and the site‑specific reactivity in subsequent synthetic transformations [1]. Such differences become critical when a compound is used in multi‑step medicinal chemistry programs or in regulated pharmaceutical intermediate supply chains, where even a 0.3‑unit LogP shift can dictate the success of lead optimization [2].

Quantitative Differentiation Evidence: 5-Methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid vs. Its Closest Analogs


Increased Lipophilicity vs. 5‑Hydroxy Analog: ΔLogP = +0.32

The 5‑methoxy derivative exhibits a higher calculated partition coefficient (XLogP3 = 0.1) compared with the 5‑hydroxy congener (LogP = –0.22) . This +0.32 LogP difference indicates significantly greater lipophilicity, which is expected to enhance passive membrane permeability while remaining within the optimal range for oral bioavailability.

Lipophilicity Drug-likeness Permeability

Reduced Polar Surface Area vs. 5‑Hydroxy Analog: ΔTPSA = –11.3 Ų

The topological polar surface area (TPSA) of the 5‑methoxy compound is 79.39 Ų, whereas the 5‑hydroxy comparator has a TPSA of 90.65 Ų . The 11.3 Ų reduction reflects the loss of one hydrogen‑bond donor (–OH → –OCH₃), which is known to lower the barrier for passive transcellular transport.

Polar surface area Membrane permeability Oral absorption

Fewer Hydrogen‑Bond Donors than the 5‑Hydroxy Analog (2 vs. 3)

The 5‑methoxy compound possesses only two hydrogen‑bond donors (carboxylic acid O–H and ring N–H), whereas the 5‑hydroxy analog contributes an additional phenolic O–H donor, yielding a total of three . This reduction in H‑bond donor count can improve metabolic stability and reduce aqueous solubility, properties that are leveraged in the design of prodrugs and oral agents.

Hydrogen bonding Solubility Drug design

Synthetic Advantage: No Protection of the 5‑Hydroxyl Required in Amide Bond Formation

During the preparation of carboxamide derivatives, the 5‑hydroxy analog requires orthogonal protection of the phenolic –OH to prevent competitive acylation, whereas the methoxy group is inert under standard amide‑coupling conditions [1]. The ACS process chemistry review of the HIV INSTI intermediate explicitly highlights the ability to perform regioselective ester hydrolysis and subsequent amidation without additional protection steps, a feature directly attributable to the methoxy substitution [1].

Synthetic efficiency Amide coupling Protecting-group-free synthesis

Critical Intermediate in the Synthesis of Second‑Generation HIV Integrase Inhibitors

The 5‑methoxy‑4‑oxo‑1,4‑dihydropyridine scaffold is a direct precursor to the key pyridone‑carboxylic acid intermediate (compound 6) used in the convergent synthesis of the FDA‑approved HIV‑1 INSTIs dolutegravir, bictegravir, and cabotegravir [1]. In contrast, the 5‑hydroxy analog is not reported in any analogous cGMP intermediate role for these blockbuster drugs. The methoxy group provides the correct electronic and steric profile to direct the regioselective hydrolysis and subsequent functionalization steps that are essential for the construction of the tricyclic core [1].

HIV-1 integrase Dolutegravir Bictegravir Cabotegravir Process chemistry

Preferred Application Scenarios for 5-Methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS 103878-37-1)


Lead Optimization in CNS or Intracellular Drug Discovery Programs

When a dihydropyridine‑4-one scaffold is being explored for targets requiring sufficient passive permeability (e.g., CNS, intracellular kinases), the 5‑methoxy variant is preferred over the 5‑hydroxy analog because its higher LogP (+0.32) and lower TPSA (79 vs. 91 Ų) are predicted to enhance membrane transit [1].

Streamlined Amide Library Synthesis Without Hydroxyl Protection

In medicinal chemistry campaigns that require parallel synthesis of carboxamide libraries, the methoxy compound allows direct coupling of the carboxylic acid with amines, avoiding the two additional protection/deprotection steps necessary with the 5‑hydroxy analog. This reduces cycle time and increases the number of compounds that can be generated per week [1].

Pharmaceutical Process Development for HIV INSTI Intermediates

The compound is a validated raw material for the preparation of intermediate 6, the gateway synthon for dolutegravir, bictegravir, and cabotegravir manufacturing. Suppliers that demonstrate ≥97% purity and provide full analytical documentation (NMR, HPLC, residual solvents) are preferred for cGMP campaigns [1].

Fragment‑Based Screening Collections Requiring Privileged Scaffolds

Because of its balanced physicochemical profile and the synthetic versatility of the carboxylic acid and methoxy handles, the compound is an attractive addition to fragment libraries aimed at metalloenzyme or protein‑protein interaction targets .

Quote Request

Request a Quote for 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.